5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1h-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1-cyclohexyl-3-methyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-7-9(14(15)16)10(11)13(12-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTALWUOTFLRZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])Cl)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1H-pyrazole typically involves the following steps:
Formation of 3-methyl-4-nitro-1H-pyrazole: This intermediate is prepared by reacting 3-methylpyrazole with sodium nitrite under suitable conditions.
Cyclohexylation: Finally, the chlorinated intermediate is reacted with cyclohexylamine to introduce the cyclohexyl group, resulting in the formation of this compound.
Chemical Reactions Analysis
5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines and thiols, and oxidizing agents like potassium permanganate. The major products formed from these reactions include amino derivatives, substituted pyrazoles, and carboxylic acids.
Scientific Research Applications
5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to form derivatives with different biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is structurally compared to pyrazole derivatives from recent synthetic studies (Table 1). Key differences include:
- Position 1 : Cyclohexyl (target) vs. phenyl (3f, 3g, 3h, 3i) or methyl (2k) groups.
- Position 4 : Nitro (target) vs. dihydro-pyrazolyl (3f–3i) or carbaldehyde (2k) substituents.
- Electronic Effects : The nitro group in the target compound enhances electron deficiency in the pyrazole ring, contrasting with electron-donating methoxy (3f) or neutral aryl groups (3h, 3i).
Physical Properties
Melting points (mp) and spectral data highlight substituent-driven variations:
- Melting Points: Cyclohexyl derivatives (target) lack reported mp data, but phenyl-substituted analogs (e.g., 3f, 3h) exhibit moderate mp ranges (118–160°C). Compound 3g, bearing a benzo[d][1,3]dioxol group, shows a higher mp (220–222°C), likely due to enhanced crystallinity from fused aromatic systems . The carbaldehyde-substituted 2k has a notably high mp (226–227°C), attributed to intermolecular hydrogen bonding .
Spectral Characteristics
- ¹H NMR :
- Methyl groups in the target and analogs (e.g., 3h: δ 2.13 ppm) show similar shifts, but the cyclohexyl group’s protons (unreported for the target) would likely appear upfield (δ 1.0–2.0 ppm) compared to aromatic protons in phenyl analogs .
- The nitro group in the target may deshield adjacent protons, as seen in 3i (C5-pyrazole δ 124.7 ppm in ¹³C NMR) .
- IR Spectroscopy :
Table 1. Structural and Physical Comparison of Pyrazole Derivatives
Biological Activity
5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1H-pyrazole (5-Cl-CMNP) is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological implications based on recent research findings.
1. Structural Characteristics
5-Cl-CMNP features a unique structural configuration that includes:
- Chloro substituent at the 5-position
- Cyclohexyl group at the 1-position
- Methyl group at the 3-position
- Nitro group at the 4-position
This configuration contributes to its chemical properties and biological activities, particularly in interactions with biological macromolecules like proteins and nucleic acids.
2. Synthesis of this compound
The synthesis of 5-Cl-CMNP can be achieved through various methods, including:
- Reaction of 1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde with nitromethane in the presence of hydrochloric acid.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its structure and purity.
3.1 Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 5-Cl-CMNP. For instance:
- Cytotoxicity Assays : Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's structural attributes may enhance its interaction with cellular targets, potentially leading to apoptosis in cancer cells .
A summary of cytotoxicity findings is presented in Table 1:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Cl-CMNP | MCF7 | TBD | Induces apoptosis |
| Other Pyrazoles | HepG2 | 0.95 | Inhibits cell proliferation |
| Other Pyrazoles | HCT116 | 1.6 | Cell cycle arrest |
3.2 Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory activities. The presence of electron-withdrawing groups like nitro enhances this property by modulating inflammatory pathways .
4. Case Studies and Research Findings
Several studies have reported on the biological activity of pyrazole compounds similar to 5-Cl-CMNP:
- Study by Bouabdallah et al. : Investigated N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline, which showed significant cytotoxic potential against Hep2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Research by Cankara et al. : Focused on pyrazole-containing amide derivatives evaluated against Huh-7, HCT116, and MCF7 cell lines, showing promising cytotoxicity with IC50 values as low as 1.1 µM .
These findings underscore the therapeutic potential of pyrazole derivatives in cancer treatment.
5. Conclusion
The compound this compound presents a promising avenue for further research due to its unique structural features and biological activities, particularly in anticancer and anti-inflammatory domains. Continued exploration into its mechanisms of action and potential therapeutic applications is warranted.
Q & A
Q. Key Considerations :
- Steric hindrance from the cyclohexyl group may slow nitration; extended reaction times or elevated temperatures (e.g., 40°C) could be required .
- Alternative routes may use Vilsmeier-Haack formylation followed by oxidation, but nitro-group compatibility must be verified .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent effects. The cyclohexyl group shows multiplet signals at δ 1.2–2.1 ppm (¹H) and δ 25–35 ppm (¹³C). Nitro groups deshield adjacent protons (e.g., C4–H at δ 8.5–9.0 ppm) .
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and C–Cl (750–550 cm⁻¹) groups .
- X-ray Crystallography : Resolve steric interactions between the bulky cyclohexyl and nitro groups, as seen in analogous pyrazole structures .
Q. Data Example :
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.45–1.85 (m, cyclohexyl), δ 2.35 (s, CH₃) | |
| ¹³C NMR | δ 115.2 (C4), δ 148.9 (NO₂ adjacent C) |
Advanced: How do steric and electronic effects of the cyclohexyl group influence reactivity?
Answer:
- Steric Effects : The cyclohexyl group hinders electrophilic substitution at C4, necessitating stronger nitrating agents (e.g., acetyl nitrate) or longer reaction times .
- Electronic Effects : The electron-donating cyclohexyl group slightly activates the pyrazole ring, but the nitro group’s strong electron-withdrawing effect dominates, directing further reactions to meta/para positions .
- Case Study : In analogous 1-arylpyrazoles, bulky substituents reduce yields in Suzuki couplings by ~20% compared to smaller groups .
Advanced: How to resolve contradictions in regioselectivity during functionalization?
Answer:
Conflicting reports on nitro-group orientation or substitution patterns can arise from:
Reaction Conditions : Nitration at higher temperatures may favor thermodynamically controlled products over kinetic ones.
Protecting Groups : Temporary protection of the chloro or methyl groups (e.g., using Boc) can redirect reactivity .
Computational Modeling : DFT calculations (e.g., Gaussian) predict favorable transition states. For example, nitration at C4 is favored by 8.3 kcal/mol over C2 in cyclohexyl-substituted pyrazoles .
Validation : Cross-check experimental ¹H NMR coupling constants with computed structures (e.g., J₄,₅ ≈ 2.1 Hz vs. predicted 2.0 Hz) .
Advanced: What strategies optimize the stability of the nitro group during storage?
Answer:
- Storage Conditions : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption .
- Stabilizers : Add 1–2% w/w ascorbic acid to neutralize trace NOx byproducts .
- Monitoring : Use HPLC (C18 column, acetonitrile/water) quarterly to detect degradation (e.g., nitro → amine reduction) .
Q. Degradation Data :
| Condition | % Purity Loss (6 months) |
|---|---|
| Room Temperature | 15–20% |
| –20°C (dark) | <5% |
Advanced: How to design bioactivity assays for this compound?
Answer:
While direct bioactivity data for this compound is limited, analogous nitro-pyrazoles show anticonvulsant or antimicrobial activity. Recommended assays:
Anticonvulsant Screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in murine models .
Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CAH1, CAH2) via stopped-flow CO₂ hydration assay .
Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ > 100 µM suggests low toxicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
